Ondansentron hydrochloride, S-
Descripción general
Descripción
Ondansetron hydrochloride, S- is a selective serotonin 5-HT3 receptor antagonist used primarily to prevent nausea and vomiting caused by cancer chemotherapy, radiation therapy, and surgery . It is a racemic mixture of the R- and S- enantiomers, with the S- enantiomer being the more active form . Ondansetron hydrochloride is commonly marketed under the brand name Zofran .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ondansetron hydrochloride involves several key steps, including condensation, Mannich reaction, and substitution reactions . The initial step involves the condensation of 1,3-cyclohexanedione with 1-methyl-1-phenylhydrazine to form a carbazolone intermediate . This intermediate undergoes a Mannich reaction followed by substitution with 2-methylimidazole to yield ondansetron .
Industrial Production Methods
Industrial production of ondansetron hydrochloride often employs continuous flow chemistry to enhance efficiency and control over reaction parameters . This method allows for precise control of reaction conditions, leading to higher yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Ondansetron hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different metabolites.
Reduction: Reduction reactions are less common but can occur under certain conditions.
Substitution: The Mannich reaction and subsequent substitution with 2-methylimidazole are key steps in its synthesis.
Common Reagents and Conditions
Condensation: 1,3-cyclohexanedione and 1-methyl-1-phenylhydrazine.
Mannich Reaction: Formaldehyde and dimethylamine.
Substitution: 2-methylimidazole.
Major Products
The major product formed from these reactions is ondansetron hydrochloride, with minor by-products depending on the specific reaction conditions .
Aplicaciones Científicas De Investigación
Ondansetron hydrochloride has a wide range of scientific research applications:
Mecanismo De Acción
Ondansetron hydrochloride exerts its effects by selectively blocking serotonin 5-HT3 receptors . These receptors are located on the nerve terminals of the vagus nerve and in the chemoreceptor trigger zone of the central nervous system . By blocking these receptors, ondansetron prevents the initiation of the vomiting reflex .
Comparación Con Compuestos Similares
Similar Compounds
Granisetron: Another 5-HT3 receptor antagonist used for similar indications.
Dolasetron: Also a 5-HT3 receptor antagonist with a similar mechanism of action.
Palonosetron: A newer 5-HT3 receptor antagonist with a longer half-life.
Uniqueness
Ondansetron hydrochloride is unique due to its well-established safety profile and extensive clinical use . It is one of the most widely prescribed antiemetic agents and has been on the World Health Organization’s List of Essential Medicines .
Actividad Biológica
Ondansetron hydrochloride, S- is a selective serotonin 5-HT3 receptor antagonist widely used in clinical settings to manage nausea and vomiting associated with chemotherapy, radiotherapy, and postoperative recovery. This article delves into its biological activity, pharmacokinetics, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Chemical Name: Ondansetron hydrochloride
Molecular Formula: C18H20ClN3O
Molecular Weight: 318.82 g/mol
Purity: ≥99%
Ki Value: 6.16 nM (indicating high affinity for 5-HT3 receptors)
Ondansetron primarily exerts its effects by antagonizing the 5-HT3 receptors located in both the central and peripheral nervous systems. The mechanism involves:
- Blocking Serotonin Release: Chemotherapy and radiation can cause the release of serotonin (5-HT) from enterochromaffin cells in the gastrointestinal tract, which activates 5-HT3 receptors on vagal afferents, initiating a vomiting reflex. Ondansetron inhibits this reflex by blocking the receptor activity .
- Central Action: It may also prevent serotonin's action in the chemoreceptor trigger zone located in the area postrema, further contributing to its antiemetic effects .
Pharmacokinetics
The pharmacokinetic profile of ondansetron reveals important aspects of its absorption, distribution, metabolism, and elimination:
Parameter | Value |
---|---|
Bioavailability | 56% - 60% |
Volume of Distribution | ~160 L |
Plasma Protein Binding | ~73% |
Half-life | 3-4 hours (up to 6-8 hours in elderly) |
Clearance | Extensive hepatic metabolism |
Ondansetron is metabolized primarily by cytochrome P450 enzymes (CYP1A2, CYP2D6, CYP3A4), leading to various conjugated metabolites excreted via urine and feces .
Biological Activity
In Vitro Studies:
- Ondansetron has been shown to block 5-HT-evoked transient inward currents with an IC50 of approximately 0.1 nM in human recombinant h5-HT3A receptors .
In Vivo Studies:
- In animal models, ondansetron has demonstrated efficacy in reducing dyskinesia and psychosis-like behaviors associated with Parkinson's disease .
Case Studies
-
Chemotherapy-Induced Nausea and Vomiting (CINV):
A study involving cancer patients receiving cisplatin-based chemotherapy showed that ondansetron significantly reduced the incidence of acute nausea and vomiting compared to placebo . -
Postoperative Nausea and Vomiting (PONV):
In a randomized controlled trial assessing postoperative patients, ondansetron was found effective in preventing PONV when administered prophylactically .
Safety Profile
While ondansetron is generally well-tolerated, some adverse effects have been documented:
Propiedades
IUPAC Name |
(3S)-9-methyl-3-[(2-methylimidazol-1-yl)methyl]-2,3-dihydro-1H-carbazol-4-one;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O.ClH/c1-12-19-9-10-21(12)11-13-7-8-16-17(18(13)22)14-5-3-4-6-15(14)20(16)2;/h3-6,9-10,13H,7-8,11H2,1-2H3;1H/t13-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKBLHFILKIKSQM-ZOWNYOTGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CC2CCC3=C(C2=O)C4=CC=CC=C4N3C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC=CN1C[C@@H]2CCC3=C(C2=O)C4=CC=CC=C4N3C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
146475-23-2 | |
Record name | Ondansentron hydrochloride, S- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146475232 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ONDANSENTRON HYDROCHLORIDE, S- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RJ5EJS99VH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.